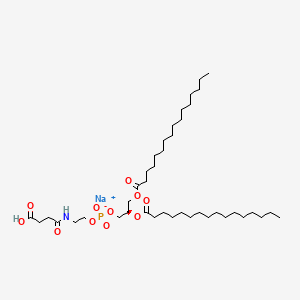

16:0 Succinyl PE

描述

属性

IUPAC Name |

sodium;2-(3-carboxypropanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H78NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(46)50-35-37(36-52-54(48,49)51-34-33-42-38(43)31-32-39(44)45)53-41(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H,42,43)(H,44,45)(H,48,49);/q;+1/p-1/t37-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBBOJBLMMDIFP-GKEJWYBXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H77NNaO11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677169 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(3-carboxypropanamido)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186800-61-3 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(3-carboxypropanamido)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl), commonly abbreviated as DPPE-Succinyl, is a synthetic phospholipid derivative that has garnered significant attention in the fields of biophysics, drug delivery, and membrane science. Its unique structure, featuring a dipalmitoyl phosphatidylethanolamine (B1630911) (DPPE) backbone with a succinyl group covalently attached to the headgroup's primary amine, imparts distinct physicochemical properties that are highly valuable for various research and therapeutic applications.

This technical guide provides a comprehensive overview of DPPE-Succinyl, including its chemical and physical properties, detailed experimental protocols for its application, and a discussion of its role in model membrane systems and drug delivery vehicles.

Chemical and Physical Properties

DPPE-Succinyl is characterized by its amphiphilic nature, with two saturated 16-carbon acyl chains (palmitoyl) contributing to its hydrophobic character and a negatively charged succinylated phosphoethanolamine headgroup providing hydrophilicity. This structure allows it to readily self-assemble into lipid bilayers in aqueous environments, forming structures such as liposomes.

Table 1: Physicochemical Properties of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl)

| Property | Value |

| Molecular Formula | C41H78NO12P |

| Molecular Weight | 808.02 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically >98% |

| Solubility | Soluble in chloroform (B151607) and methanol |

| Storage Temperature | -20°C |

Key Applications

The primary application of DPPE-Succinyl lies in its use as a component of liposomal drug delivery systems, particularly in the formulation of pH-sensitive liposomes. The succinyl group has a pKa in the acidic range, meaning it becomes protonated at lower pH values. This charge neutralization reduces the electrostatic repulsion between the lipid headgroups, leading to destabilization of the liposome (B1194612) and subsequent release of its encapsulated contents. This property is exploited for targeted drug delivery to acidic microenvironments, such as those found in tumors and endosomes.

Experimental Protocols

Preparation of pH-Sensitive Liposomes using Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes composed of DPPE-Succinyl and a helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which is known to promote the formation of non-bilayer structures and enhance pH-sensitivity.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (DPPE-Succinyl)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Chloroform

-

Methanol

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Drug to be encapsulated (hydrophilic)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve DPPE-Succinyl and DOPE (e.g., in a 3:7 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 45°C).

-

A thin, uniform lipid film should form on the inner surface of the flask.

-

Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the hydration buffer containing the hydrophilic drug to be encapsulated. The volume of the buffer should be sufficient to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).

-

Vortex the flask vigorously for 5-10 minutes to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).

-

For improved hydration, the suspension can be subjected to several freeze-thaw cycles (e.g., 5 cycles of freezing in liquid nitrogen and thawing in a warm water bath).

-

-

Extrusion for Size Homogenization:

-

Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Transfer the MLV suspension to the extruder.

-

Extrude the suspension through the membrane for an odd number of passes (e.g., 11-21 times) at a temperature above the lipid phase transition temperature.

-

The resulting translucent suspension contains large unilamellar vesicles (LUVs) with a defined size.

-

-

Purification:

-

Remove the unencapsulated drug from the liposome suspension using size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis against the hydration buffer.

-

An In-depth Technical Guide to 16:0 Succinyl PE: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl), commonly referred to as 16:0 Succinyl PE, is a functionalized phospholipid of significant interest in the fields of biochemistry, drug delivery, and membrane biophysics. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its emerging role in experimental research. Detailed experimental protocols for its synthesis, characterization, and application in liposome (B1194612) formulation are presented, alongside a discussion of its involvement in cellular signaling pathways.

Chemical Structure and Properties

This compound is a derivative of the naturally occurring phospholipid, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE). Its structure is characterized by a glycerol (B35011) backbone esterified with two palmitic acid (16:0) chains at the sn-1 and sn-2 positions. The head group consists of a phosphoethanolamine moiety that is chemically modified with a succinyl group attached to the amine. This succinylation imparts a net negative charge and a reactive carboxylic acid functionality to the headgroup, which are key to its utility in various applications.[1][2]

Chemical Structure:

Physicochemical Properties

The addition of the succinyl group significantly influences the physicochemical properties of the parent DPPE molecule. The presence of the carboxyl group enhances its water solubility and provides a site for covalent conjugation of other molecules.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl), DPPE-Succinyl | [4][5] |

| Molecular Formula | C41H77NNaO11P | [1][5] |

| Molecular Weight | 814.01 g/mol | [1][4][5] |

| CAS Number | 186800-61-3 | [4][5] |

| Appearance | White to off-white powder | [6] |

| Purity | >99% (TLC) | [5] |

| Solubility | Soluble in chloroform (B151607) and methanol. | [6] |

| Storage | Store at -20°C. | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) with succinic anhydride (B1165640).

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

-

Succinic anhydride

-

Triethylamine (B128534) (TEA)

-

Anhydrous chloroform

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform/methanol/water mixtures)

Procedure:

-

Dissolve DPPE in anhydrous chloroform in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a molar excess (typically 1.5-2 equivalents) of succinic anhydride to the solution.

-

Add a slight molar excess of triethylamine (relative to succinic anhydride) to the reaction mixture to act as a base catalyst.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography. Elute with a gradient of chloroform/methanol/water to separate the desired product from unreacted starting materials and byproducts.

-

Collect the fractions containing the pure this compound, as identified by TLC.

-

Evaporate the solvent from the pooled fractions to obtain the final product as a white solid.

-

The sodium salt form can be obtained by dissolving the purified product in a suitable solvent and treating it with one equivalent of sodium hydroxide (B78521) or sodium bicarbonate, followed by lyophilization.[3]

Characterization by Mass Spectrometry

Mass spectrometry is a critical tool for confirming the identity and purity of synthesized this compound. Electrospray ionization (ESI) is a commonly used technique.

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a suitable solvent, such as a chloroform/methanol mixture.

-

For ESI-MS, dilute the sample to a final concentration of approximately 10-100 µg/mL in a solvent compatible with the mass spectrometer, typically containing a small amount of ammonium (B1175870) acetate (B1210297) or sodium acetate to promote ion formation.

Instrumentation and Analysis:

-

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer equipped with an ESI source is suitable.

-

Ionization Mode: Both positive and negative ion modes can be used. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed. In positive ion mode, the sodium adduct [M+Na]⁺ is common.

-

MS1 Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the product. The expected m/z for the deprotonated molecule is approximately 790.5 and for the sodium salt is 813.5.

-

MS/MS (Tandem MS) Analysis: To confirm the structure, perform fragmentation of the parent ion. Key fragment ions to expect include those corresponding to the loss of the succinyl headgroup, the phosphoethanolamine-succinyl moiety, and the individual palmitic acid chains. The fragmentation pattern of the fatty acyl chains can also be analyzed to confirm their identity.[7][8]

Preparation of Liposomes

This compound is frequently incorporated into liposomal formulations to create negatively charged vesicles or to provide a reactive handle for surface modification. The thin-film hydration method is a common technique for liposome preparation.

Materials:

-

Primary lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

-

This compound

-

Cholesterol (optional, for membrane stabilization)

-

Chloroform/methanol solvent mixture

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

-

Lipid Film Formation: Dissolve the desired lipids (e.g., a 9:1 molar ratio of DPPC to this compound) in a chloroform/methanol mixture in a round-bottom flask.

-

Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

-

Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the aqueous buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature of the primary lipid.

-

Hydrate the lipid film by gentle agitation (e.g., vortexing or hand-shaking) to form multilamellar vesicles (MLVs).

-

Size Reduction (Optional): To produce smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

Role in Signaling Pathways

While direct signaling roles for this compound are not yet extensively characterized, its structural similarity to N-acyl phosphatidylethanolamines (NAPEs) suggests potential involvement in related pathways. NAPEs are precursors to N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.[8]

The general pathway for NAE biosynthesis involves the transfer of a fatty acid to the headgroup amine of a phosphatidylethanolamine (B1630911) (PE) by an N-acyltransferase, forming a NAPE. This NAPE is then hydrolyzed by a NAPE-specific phospholipase D (NAPE-PLD) to release the NAE.[8][9] NAEs subsequently act on various receptors, such as cannabinoid receptors (CB1 and CB2), to elicit downstream cellular responses.[10]

It is plausible that N-succinylation of PE could modulate these or other signaling cascades, either by influencing membrane properties or by being a substrate for or inhibitor of enzymes involved in lipid signaling. Further research is needed to elucidate the specific signaling functions of this compound.

Caption: Generalized N-Acylethanolamine (NAE) Biosynthesis and Signaling Pathway.

Conclusion

This compound is a versatile and valuable tool for researchers in the life sciences. Its well-defined chemical structure, coupled with the functional properties imparted by the succinylated headgroup, makes it particularly useful for the development of advanced drug delivery systems and as a probe for studying membrane biology. While its direct role in cellular signaling is an area of ongoing investigation, its relationship to the broader class of N-acylated phosphatidylethanolamines suggests intriguing possibilities. The experimental protocols provided in this guide offer a foundation for the synthesis, characterization, and application of this important phospholipid in a research setting.

References

- 1. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2-Dipalmitoyl-sn-Glycero-3-Phosphoethanolamine-N-Succinyl Sodium Salt - CD BioSustainable [sustainable-bio.com]

- 3. Lipidomic analysis of N-acylphosphatidylethanolamine molecular species in Arabidopsis suggests feedback regulation by N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine | C37H74NO8P | CID 445468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

In Vitro Functions of N-Succinyl Phosphatidylethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-succinyl phosphatidylethanolamine (B1630911) (NSPE) is a synthetic derivative of the naturally occurring phospholipid phosphatidylethanolamine (PE). The addition of a succinyl group to the head of the PE molecule imparts a pH-sensitive character, making NSPE a valuable tool in various in vitro applications, particularly in the formulation of model membrane systems and drug delivery vehicles. This technical guide provides an in-depth overview of the core in vitro functions of NSPE, focusing on its biophysical properties and the experimental methodologies used for its characterization. The primary role of NSPE observed in vitro is its ability to modulate the structure and stability of lipid bilayers in response to changes in pH.

Core Function: pH-Dependent Bilayer Stabilization

The most well-documented in vitro function of NSPE, specifically N-succinyldioleoylphosphatidylethanolamine (N-succinyl-DOPE), is its ability to stabilize phospholipids (B1166683) that do not typically form stable bilayers, such as dioleoylphosphatidylethanolamine (DOPE). DOPE, on its own, tends to form an inverted hexagonal (HII) phase in aqueous solutions. The incorporation of N-succinyl-DOPE into a DOPE membrane can induce a transition to a stable bilayer structure, a critical feature for creating liposomes.[1][2]

This stabilization is highly dependent on pH. At neutral or alkaline pH (e.g., 7.4), the succinyl group is deprotonated and carries a negative charge. This charged headgroup provides the necessary electrostatic repulsion and hydration to favor the formation of a lamellar (bilayer) phase. However, under acidic conditions (e.g., pH 4.0), the succinyl group becomes protonated, neutralizing its charge. This reduces the effective size of the headgroup and diminishes its ability to stabilize the bilayer, leading to membrane destabilization or fusion.[1][2] This pH-sensitive property is the foundation for its use in creating liposomes that can release their contents in acidic environments, such as those found in endosomes or tumor microenvironments.[3][4]

Quantitative Data on Bilayer Stabilization

The following table summarizes the quantitative data regarding the concentration-dependent stabilization of DOPE bilayers by N-succinyl-DOPE.

| Molar Percentage (mol%) of N-succinyl-DOPE in DOPE | Observed Effect at Neutral pH (7.4) | Reference |

| > 10 mol% | Stabilization of DOPE into a bilayer structure. | [1][2] |

| 5 mol% | Incomplete stabilization, presence of hexagonal phase. | [1] |

| 10 mol% | Primarily bilayer structure with some isotropic component. | [1] |

| 30 mol% | Stable bilayer structure. | [1] |

Experimental Protocols

Preparation of pH-Sensitive Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of N-succinyl-DOPE and DOPE using the lipid film hydration and extrusion method.

Materials:

-

N-succinyl-dioleoylphosphatidylethanolamine (N-succinyl-DOPE)

-

Dioleoylphosphatidylethanolamine (DOPE)

-

Hydration buffer (e.g., 25 mM HEPES, 140 mM NaCl, pH 7.5)

-

Mini-extruder

-

Polycarbonate filters (e.g., 100 nm pore size)

-

Rotary evaporator

-

Nitrogen gas stream

Procedure:

-

In a round-bottom flask, dissolve the desired molar ratio of N-succinyl-DOPE and DOPE in chloroform.

-

Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the dried lipid film with the hydration buffer by vortexing, to form multilamellar vesicles (MLVs).

-

Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

To produce LUVs of a defined size, pass the MLV suspension through a mini-extruder fitted with a polycarbonate filter of the desired pore size (e.g., 100 nm) at least 21 times.[5]

-

The resulting liposome (B1194612) suspension can be stored at 4°C.

Characterization of Liposome Size and Stability

a) Dynamic Light Scattering (DLS)

DLS is a technique used to determine the size distribution of particles in a suspension.[6][7][8]

Procedure:

-

Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration.

-

Transfer the diluted sample to a cuvette.

-

Place the cuvette in the DLS instrument.

-

Measure the fluctuations in scattered light intensity at a fixed angle (e.g., 90°) and temperature (e.g., 25°C).

-

The instrument's software will analyze the autocorrelation of the intensity fluctuations to calculate the hydrodynamic radius and polydispersity index (PDI) of the liposomes.

b) Calcein (B42510) Leakage Assay

This assay measures the stability of liposomes by monitoring the release of an encapsulated fluorescent dye, calcein.[9][10][11][12]

Procedure:

-

Prepare liposomes as described above, using a hydration buffer containing a self-quenching concentration of calcein (e.g., 50-100 mM).

-

Separate the calcein-loaded liposomes from the unencapsulated dye using a size-exclusion chromatography column (e.g., Sephadex G-50).

-

Dilute the purified liposomes in the desired buffer (e.g., buffers at different pH values).

-

Monitor the fluorescence of the calcein at its emission wavelength (around 515 nm) with excitation at around 495 nm.

-

An increase in fluorescence indicates leakage of calcein from the liposomes, as the deconcentration relieves the self-quenching.

-

To determine 100% leakage, add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and measure the maximum fluorescence.

-

The percentage of leakage can be calculated as: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent lysis.

Analysis of Lipid Phase Behavior by ³¹P-NMR Spectroscopy

³¹P-NMR is a powerful technique to determine the phase organization of phospholipids.[13][14][15][16][17]

Procedure:

-

Prepare a concentrated sample of the liposome suspension.

-

Add a small amount of a deuterium-containing solvent (e.g., D₂O) for locking the magnetic field.

-

Transfer the sample to an NMR tube.

-

Acquire the ³¹P-NMR spectrum using a high-field NMR spectrometer.

-

The lineshape of the resulting spectrum is indicative of the lipid phase. A broad, asymmetric peak with a high-field shoulder is characteristic of a bilayer structure, while a narrower, more symmetric peak with a low-field shoulder shifted downfield by approximately half the width of the bilayer spectrum is indicative of the hexagonal HII phase.

Membrane Fusion Assay using Fluorescence Resonance Energy Transfer (FRET)

This assay monitors the fusion of liposome populations by measuring the change in FRET efficiency between two fluorescently labeled lipids.[18][19][20][21][22]

Procedure:

-

Prepare two populations of liposomes:

-

Labeled Liposomes: Incorporate a FRET donor (e.g., NBD-PE) and a FRET acceptor (e.g., Rhodamine-PE) into the lipid bilayer at a concentration where FRET occurs.

-

Unlabeled Liposomes: Prepare liposomes with the same lipid composition but without the fluorescent probes.

-

-

Mix the labeled and unlabeled liposome populations.

-

Induce fusion by adding a fusogenic agent (e.g., Ca²⁺ for negatively charged liposomes) or by changing the pH for pH-sensitive liposomes.

-

Monitor the fluorescence emission of the donor fluorophore.

-

As the liposomes fuse, the fluorescent probes from the labeled liposomes will be diluted into the membrane of the unlabeled liposomes, increasing the distance between the donor and acceptor.

-

This increase in distance leads to a decrease in FRET efficiency, resulting in an increase in the donor fluorescence intensity.

-

The rate and extent of the increase in donor fluorescence are proportional to the rate and extent of membrane fusion.

Signaling Pathways and Experimental Workflows

While N-succinyl phosphatidylethanolamine is not known to be directly involved in specific intracellular signaling pathways as a signaling molecule itself, its use in pH-sensitive liposomes is integral to experimental workflows designed to deliver bioactive molecules to specific cellular compartments, thereby influencing signaling pathways. The following diagram illustrates a typical experimental workflow for preparing and characterizing NSPE-containing liposomes for in vitro studies.

Conclusion

In vitro, N-succinyl phosphatidylethanolamine primarily functions as a synthetic, pH-sensitive lipid used to create stable model membranes and liposomal delivery systems. Its ability to stabilize non-bilayer-forming phospholipids like DOPE at neutral pH and to induce membrane destabilization or fusion in acidic environments makes it a valuable tool for researchers in biophysics, drug delivery, and cell biology. The experimental protocols detailed in this guide provide a framework for the preparation and characterization of NSPE-containing liposomes, enabling the investigation of their properties and their application in various in vitro assays. While a direct role for NSPE in specific biological signaling pathways has not been established, its utility in facilitating the delivery of active agents to intracellular targets underscores its importance in the study of cellular processes.

References

- 1. liposomes.ca [liposomes.ca]

- 2. N-succinyldioleoylphosphatidylethanolamine: structural preferences in pure and mixed model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]

- 6. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]

- 7. Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering | Technology Networks [technologynetworks.com]

- 8. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dysart.co.nz [dysart.co.nz]

- 10. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encapsula.com [encapsula.com]

- 12. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant Alpha-Synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A pipeline for making 31P NMR accessible for small- and large-scale lipidomics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Principles of multiparametric optimization for phospholipidomics by 31P NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. agilent.com [agilent.com]

- 20. Fluorescence Resonance Energy Transfer Protocol | Light Microscopy Core | Biology [biology.ed.ac.uk]

- 21. Fluorescence resonance energy transfer (FRET) microscopy imaging of live cell protein localizations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]

Physical Characteristics of Succinylated PE Lipids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of succinylated phosphatidylethanolamine (B1630911) (PE) lipids. These modified phospholipids (B1166683) are of significant interest in the field of drug delivery, primarily due to their pH-sensitive nature, which allows for the design of intelligent liposomal systems capable of targeted cargo release in acidic environments such as endosomes or tumor microenvironments. This document details their structural attributes, phase behavior, and the experimental methodologies used for their characterization, supplemented with quantitative data and visual representations of key processes.

Introduction to Succinylated PE Lipids

Phosphatidylethanolamine (PE) is a ubiquitous phospholipid in biological membranes, characterized by a small headgroup that can lead to a cone-like molecular shape, predisposing lipid bilayers to non-lamellar phases.[1] Succinylation, the process of adding a succinyl group to the primary amine of the PE headgroup, introduces a carboxyl group. This modification transforms the zwitterionic PE into an anionic lipid at neutral and basic pH. The pKa of this carboxyl group is in the weakly acidic range, making the lipid's charge and, consequently, its physical properties highly dependent on the surrounding pH. This pH-responsive behavior is the cornerstone of its application in advanced drug delivery systems.[2]

At physiological pH (around 7.4), the deprotonated carboxyl group of succinylated PE imparts a negative charge, leading to electrostatic repulsion between lipid headgroups. This repulsion stabilizes the lipid bilayer in a lamellar phase, promoting the formation of stable liposomes.[3] However, in an acidic environment (pH below the pKa), the carboxyl group becomes protonated, neutralizing the negative charge. This charge neutralization reduces the inter-headgroup repulsion, allowing the inherent cone shape of the PE backbone to dominate, which can destabilize the bilayer and trigger fusogenic events or the release of encapsulated contents.

Quantitative Data on Phase Behavior

The phase behavior of succinylated PE lipids is a critical determinant of their function in drug delivery systems. Differential Scanning Calorimetry (DSC) is a primary technique used to quantify the thermotropic properties of these lipids, including the gel-to-liquid crystalline phase transition temperature (Tm) and the associated enthalpy of transition (ΔH).

Table 1: Gel-to-Liquid Crystalline Phase Transition Temperatures (Tm) of N-Acyl PEs with Matched Chain Lengths

| N-Acyl Chain Length | Tm (°C) in absence of salt | Tm (°C) in 1 M NaCl |

| C12:0 | < 0 | Not Reported |

| C14:0 | 23.5 | 27.0 |

| C16:0 | 45.5 | 49.5 |

| C18:0 | 62.0 | 66.5 |

Data adapted from a study on a homologous series of saturated N-acyl PEs where the N-acyl chain length is equal to the O-acyl chains.

The data illustrates that the transition temperature of N-acylated PEs increases with the length of the acyl chains. The presence of salt also elevates the Tm, likely due to the screening of electrostatic repulsions between the headgroups.

Table 2: Enthalpy of Transition (ΔH) of N-Acyl PEs with Matched Chain Lengths

| N-Acyl Chain Length | ΔH (kcal/mol) in absence of salt | ΔH (kcal/mol) in 1 M NaCl |

| C12:0 | 6.8 | Not Reported |

| C14:0 | 9.1 | 9.3 |

| C16:0 | 11.4 | 11.7 |

| C18:0 | 13.8 | 14.2 |

Data adapted from the same study on saturated N-acyl PEs.

The enthalpy of transition also shows a linear dependence on the acyl chain length, indicating a greater energy requirement to disrupt the ordered gel phase for lipids with longer chains.

Key Experimental Protocols

The characterization of succinylated PE lipids and the liposomes they form relies on a suite of biophysical techniques. Detailed methodologies for the most critical of these are provided below.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermotropic phase behavior, including the main phase transition temperature (Tm) and the enthalpy of transition (ΔH), of succinylated PE lipid bilayers.

Methodology:

-

Sample Preparation:

-

Prepare a lipid dispersion by hydrating a thin film of the succinylated PE lipid (or a mixture with other lipids) with the desired buffer solution (e.g., phosphate-buffered saline at various pH values).

-

The lipid concentration is typically in the range of 1-10 mg/mL.

-

Subject the dispersion to several freeze-thaw cycles to ensure homogeneity and the formation of multilamellar vesicles (MLVs).

-

-

DSC Measurement:

-

Accurately transfer a known amount of the lipid dispersion into a DSC sample pan. An identical volume of the buffer is used as a reference.

-

Seal the pans hermetically.

-

Place the sample and reference pans into the calorimeter.

-

Equilibrate the system at a temperature well below the expected transition temperature.

-

Heat the sample at a constant scan rate (e.g., 1-2 °C/min) over a temperature range that encompasses the phase transition.

-

Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Perform multiple heating and cooling scans to check for reversibility and thermal history effects.

-

-

Data Analysis:

-

The Tm is determined as the temperature at the peak of the endothermic transition.

-

The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak. This value is typically normalized per mole of lipid.

-

X-Ray Diffraction (XRD)

Objective: To determine the structural organization of succinylated PE lipid bilayers, such as the lamellar d-spacing and the presence of non-lamellar phases (e.g., hexagonal HII).

Methodology:

-

Sample Preparation:

-

Prepare a hydrated lipid sample, typically as a pellet or a concentrated dispersion.

-

The sample is placed in a temperature-controlled sample holder.

-

-

XRD Measurement:

-

A collimated beam of X-rays is directed at the sample.

-

The scattered X-rays are detected at various angles.

-

Small-angle X-ray scattering (SAXS) is used to probe the long-range order, such as the lamellar repeat distance.

-

Wide-angle X-ray scattering (WAXS) provides information on the short-range order, such as the packing of the hydrocarbon chains.

-

-

Data Analysis:

-

For lamellar phases, the d-spacing is calculated from the position of the Bragg peaks according to Bragg's law (nλ = 2d sinθ).

-

The formation of a hexagonal HII phase is indicated by a characteristic pattern of diffraction peaks with spacing ratios of 1, √3, 2, etc.

-

Fluorescence Spectroscopy

Objective: To investigate the fluidity and fusion properties of membranes containing succinylated PE lipids.

Methodology for Membrane Fusion Assay (FRET-based):

-

Probe Incorporation:

-

Prepare two populations of liposomes. One population is labeled with a donor fluorophore (e.g., NBD-PE) and an acceptor fluorophore (e.g., Rhodamine-PE) at a concentration where Förster Resonance Energy Transfer (FRET) occurs. The second population is unlabeled.

-

-

Fusion Experiment:

-

Mix the labeled and unlabeled liposome (B1194612) populations.

-

Monitor the fluorescence emission of the donor fluorophore over time.

-

Induce fusion by changing the pH of the medium to an acidic value.

-

-

Data Analysis:

-

Lipid mixing during fusion results in the dilution of the fluorescent probes, leading to a decrease in FRET efficiency and an increase in the donor fluorescence intensity.

-

The rate and extent of fusion can be quantified from the change in fluorescence.

-

Visualizing Key Processes with Graphviz

Logical Relationship of Succinylated PE Structure to pH-Sensitivity

References

- 1. Membrane fusion of pH-sensitive liposomes – a quantitative study using giant unilamellar vesicles - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 2. pH-dependent stability and fusion of liposomes combining protonatable double-chain amphiphiles with phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of pH-dependent fusion between influenza virus and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 16:0 Succinyl PE (CAS Number 186800-61-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 Succinyl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-succinyl), with the CAS number 186800-61-3, is a functionalized phospholipid of significant interest in the fields of drug delivery, biomaterials, and cell membrane research.[1] This synthetic lipid is derived from 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), a naturally occurring phospholipid. The key structural feature of this compound is the presence of a succinyl group attached to the primary amine of the phosphoethanolamine headgroup. This modification introduces a terminal carboxylic acid, imparting a negative charge and pH-sensitive properties to the lipid, making it a valuable component in the design of advanced drug delivery systems such as pH-responsive liposomes.[2]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, experimental protocols, and applications of this compound, with a focus on its role in the development of targeted and controlled-release nanocarriers.

Physicochemical Properties

The unique characteristics of this compound stem from its amphipathic nature, combining the hydrophobic properties of its two palmitoyl (B13399708) (16:0) fatty acid chains with a hydrophilic succinylated phosphoethanolamine headgroup.

| Property | Value |

| CAS Number | 186800-61-3 |

| Molecular Formula | C41H77NNaO11P |

| Molecular Weight | 814.01 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727).[1] |

| Melting Point | Data for the N-succinylated form is not readily available. The parent compound, DPPE, has a melting point of 195-199 °C.[3] |

| pKa of Succinyl Group | The pKa of the terminal carboxylic acid is crucial for its pH-sensitive behavior. The pKa of succinic acid is pKa1 = 4.16 and pKa2 = 5.61.[4] In the context of the N-succinyl-ethanolamine headgroup, the pKa is expected to be in a similar range, allowing for protonation in mildly acidic environments (pH < 6), which is characteristic of tumor microenvironments and endosomal compartments. |

| Storage | Store at -20°C in a dry and dark place.[1] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) with succinic anhydride (B1165640).

Synthetic Pathway

The synthesis involves the nucleophilic attack of the primary amine of DPPE on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of an amide bond.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) in a suitable anhydrous aprotic solvent (e.g., chloroform or dichloromethane) containing a slight molar excess of a non-nucleophilic base, such as triethylamine. The base acts as a scavenger for the succinic acid byproduct.

-

Reaction: To the stirred solution of DPPE, add a slight molar excess of succinic anhydride dissolved in the same solvent.

-

Incubation: Allow the reaction to proceed at room temperature with continuous stirring for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Washing: After the reaction is complete, the mixture can be washed with a dilute aqueous acid solution to remove excess triethylamine, followed by washing with water to remove any remaining water-soluble byproducts.

-

Purification: The crude product is then purified using column chromatography on silica (B1680970) gel. A gradient of chloroform and methanol is typically used for elution.

-

Characterization: The purified this compound should be characterized to confirm its identity and purity using techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ³¹P NMR are used to confirm the structure. The ¹H NMR spectrum should show characteristic peaks for the palmitoyl chains, the glycerol (B35011) backbone, the phosphoethanolamine headgroup, and the newly introduced succinyl group.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule, including the amide and carboxylic acid groups from the succinylation.

-

Biological Role and Signaling Pathways

The biological role of this compound is primarily contextual, depending on its incorporation into lipid-based delivery systems. On its own, it is not known to have a specific signaling function within cells. However, as a component of liposomes or nanoparticles, it significantly influences their interaction with biological systems.

The parent molecule, phosphatidylethanolamine (B1630911) (PE), is a major component of biological membranes and is involved in various cellular processes, including membrane fusion and fission, and maintaining membrane curvature. The introduction of the N-succinyl group modifies these properties and imparts new functionalities.

The primary "signaling" role of this compound is its response to pH changes. In acidic environments, such as those found in tumor tissues or within endosomes, the carboxyl group of the succinyl moiety becomes protonated. This neutralizes the negative charge of the headgroup, leading to a change in the lipid's conformation and a destabilization of the lipid bilayer of the carrier particle. This pH-triggered instability is the key to the controlled release of encapsulated drugs.

Caption: pH-triggered drug release mechanism.

The cellular uptake of liposomes containing this compound is generally believed to occur through endocytosis.[6] The specific pathway (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis) can depend on the overall size, charge, and surface modifications of the liposome.[3] Once inside the cell, the liposomes are trafficked to endosomes, which have a progressively lower internal pH. This acidic environment triggers the destabilization of the liposome and the release of its cargo into the cytoplasm.[7][8]

Experimental Protocols

Preparation of pH-Sensitive Liposomes using this compound

The thin-film hydration method followed by extrusion is a common technique for preparing liposomes.

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the desired lipids, including this compound, a neutral "helper" lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) to enhance fusogenicity, and cholesterol for stability, in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform and methanol). A typical molar ratio might be DOPE:this compound:Cholesterol (e.g., 6:2:2).

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[9]

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer containing the drug to be encapsulated. The buffer should be at a neutral pH (e.g., pH 7.4).

-

Vortex the flask to form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles with a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder. This process is typically performed at a temperature above the phase transition temperature of the lipids.

-

-

Purification:

-

Remove the unencapsulated drug from the liposome suspension using size exclusion chromatography or dialysis.

-

-

Characterization:

-

The resulting liposomes should be characterized for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

The encapsulation efficiency of the drug should be determined by lysing the liposomes with a suitable detergent and quantifying the encapsulated drug using an appropriate analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Caption: Liposome preparation workflow.

Applications in Research and Drug Development

The primary application of this compound is in the formulation of pH-sensitive liposomes for targeted drug delivery, particularly in cancer therapy.[2] The acidic tumor microenvironment and the low pH of endosomes provide the necessary triggers for drug release. This targeted approach can enhance the therapeutic efficacy of anticancer drugs while reducing their systemic toxicity.

Furthermore, the terminal carboxyl group of this compound can be used for the covalent attachment of targeting ligands, such as antibodies, peptides, or aptamers, to the surface of liposomes. This allows for active targeting of the drug delivery system to specific cells or tissues, further improving its specificity and efficacy.

Conclusion

This compound is a versatile and valuable tool for researchers and drug development professionals. Its well-defined chemical structure, coupled with its pH-sensitive properties, makes it an ideal component for the rational design of advanced drug delivery systems. The ability to create liposomes that can selectively release their payload in response to specific physiological cues holds great promise for the development of more effective and less toxic therapies for a variety of diseases. This technical guide provides a foundational understanding of this compound to aid in its effective utilization in research and development.

References

- 1. 1,2-Dipalmitoyl-sn-Glycero-3-Phosphoethanolamine-N-Succinyl Sodium Salt - CD BioSustainable [sustainable-bio.com]

- 2. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of size and pH-sensitivity of liposomes on cellular uptake pathways and pharmacokinetics of encapsulated gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Investigating the uptake and intracellular fate of pH-sensitive liposomes by flow cytometry and spectral bio-imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 7. On the mechanisms of internalization and intracellular delivery mediated by pH-sensitive liposomes | Estudo Geral [baes.uc.pt]

- 8. Part 1: Preparation of lipid films for phospholipid liposomes [protocols.io]

- 9. Effect of Liposome Characteristics and Dose on the Pharmacokinetics of Liposomes Coated with Poly(amino acid)s - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Functionalized Lipids in Modern Membrane Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biological membranes, far from being passive barriers, are dynamic hubs of cellular activity, mediating everything from signal transduction to intercellular communication. Understanding these processes at a molecular level requires tools that can probe and manipulate the membrane environment with high specificity. Functionalized lipids—native lipid structures modified with moieties such as fluorophores, photoactivatable groups, or affinity tags—have emerged as indispensable tools in membrane science. They allow researchers to visualize lipid trafficking, identify protein-lipid interactions, and construct sophisticated drug delivery vehicles. This guide provides a comprehensive overview of the major classes of functionalized lipids, details their core applications, presents key experimental protocols, and summarizes the quantitative impact these molecules have on membrane studies.

Introduction to Functionalized Lipids

Lipids are fundamental components of cellular membranes, dictating their physical properties and serving as docking sites or allosteric modulators for proteins.[][2] However, their small size and the complexity of the lipidome present significant challenges to studying their specific roles.[][3] Functionalized lipids are designed to overcome these hurdles. By incorporating a reporter or reactive group into a lipid scaffold, scientists can track, identify, or capture interacting partners within the native membrane context. These molecular tools can be broadly categorized based on the nature of their functional moiety.

Core Types of Functionalized Lipids

Fluorescently Labeled Lipids

These lipids have a fluorescent dye (fluorophore) attached, typically to the headgroup or one of the acyl chains. They are workhorses for visualizing membrane dynamics, lipid domains, and intracellular trafficking.[4][5]

-

Principle: The attached fluorophore allows the lipid's location and movement to be tracked using fluorescence microscopy.[4]

-

Common Fluorophores: BODIPY, NBD, and various long-wavelength dyes are frequently used due to their high quantum yields and photostability.[4][6][7] BODIPY-based probes are particularly noted for their sharp emission spectra and high quantum yields, which can approach 1.0.[4][6][8]

Photoactivatable Lipids

These lipids are engineered with a photoreactive group, such as a diazirine or benzophenone, that becomes highly reactive upon exposure to UV light.[8][9]

-

Principle: Upon photoactivation, the lipid forms a covalent bond with nearby molecules (proteins or other lipids), permanently "tagging" its interaction partners.[8][9] This technique, known as photoaffinity labeling, is powerful for identifying direct and transient molecular interactions within the membrane.

-

Key Groups: Aryl azides, diazirines, and benzophenones are common photoreactive moieties.[8] Diazirines are favored for their small size and activation by long-wave UV light, which minimizes cellular damage.[10][11]

PEGylated Lipids

These consist of a lipid anchor covalently linked to a polyethylene (B3416737) glycol (PEG) polymer chain. They are fundamental in drug delivery applications.[12][13]

-

Principle: The hydrophilic and flexible PEG chain creates a steric barrier on the surface of lipid-based nanoparticles (e.g., liposomes), which inhibits protein adsorption and recognition by the immune system.[14][15] This "stealth" effect dramatically increases the circulation time of the nanoparticle in the bloodstream.[5][14]

-

Applications: Widely used in clinically approved nanomedicines like Doxil® to improve drug pharmacokinetics and enable passive tumor targeting through the Enhanced Permeability and Retention (EPR) effect.[5][14]

Biotinylated Lipids

These lipids incorporate a biotin (B1667282) molecule, which has an exceptionally high and specific affinity for the proteins streptavidin and avidin.[16]

-

Principle: The biotin-streptavidin interaction is one of the strongest known non-covalent bonds (KD ≈ 10⁻¹⁴–10⁻¹⁵ M), acting as a highly specific and stable molecular linker.[17][18]

-

Applications: Used to immobilize lipid vesicles or membrane patches onto streptavidin-coated surfaces for biosensor analysis (e.g., Surface Plasmon Resonance), or to attach other biotinylated molecules to a membrane surface.[16][19]

"Clickable" Lipids

These lipids contain a small, bioorthogonal reactive group, typically an alkyne or an azide (B81097).

-

Principle: These groups do not react with native biological molecules but can be specifically and efficiently linked to a complementary "click" partner (e.g., an azide reacting with an alkyne) under biological conditions.[20] This allows for a two-step labeling approach where a reporter molecule (like a fluorophore) is added after the lipid has been incorporated into the system.

-

Advantages: This strategy minimizes perturbations since the initial functional group is very small. It is central to advanced "Flash & Click" techniques that combine photo-crosslinking with subsequent fluorescent tagging.[20]

Data Presentation: Quantitative Impact of Lipid Functionalization

The choice of functionalized lipid has a measurable impact on experimental outcomes and the properties of membrane systems.

Table 1: Properties of Common Fluorescent Lipid Probes

| Fluorophore Class | Typical Quantum Yield (in Lipid Bilayer) | Key Features |

| BODIPY | ~0.9[8] | High photostability, narrow emission spectra, low sensitivity to solvent polarity.[4][6][7] |

| NBD | ~0.3[8] | Environmentally sensitive (fluorescence changes with polarity), smaller size. |

| Cyanine Dyes (Cy3, Cy5) | Variable (0.1 - 0.4) | Available in a wide range of colors, suitable for FRET applications. |

Table 2: Effect of PEGylation on Liposome (B1194612) Pharmacokinetics

| Liposome Formulation | Functionalization | Half-life (t₁/₂) Enhancement (vs. Free Drug) | Reference Drug |

| Conventional Liposome | None | ~5.8-fold | Salvianolic Acid B |

| PEGylated Liposome | DSPE-PEG2000 | ~17.5-fold | Salvianolic Acid B |

| Conventional Liposome | None | - | Doxorubicin |

| PEGylated Liposome (Doxil®) | HSPC/CHOL/mPEG2000-DSPE | Significantly prolonged circulation | Doxorubicin[14] |

Note: Enhancement factors are highly dependent on the specific drug, lipid composition, and animal model.

Table 3: Characteristics of Common Bio-conjugation and Cross-linking Moieties

| Functional Group | Interacting Partner | Bond Type | Typical Efficiency/Affinity | Key Application |

| Biotin | Streptavidin/Avidin | Non-covalent | KD ≈ 10⁻¹⁵ M[17] | Surface immobilization, affinity pull-downs. |

| Trifluoromethyl-diazirine | C-H, N-H, O-H bonds | Covalent (Carbene insertion) | Cross-linking yields can be low (>10%) but are highly specific.[12] | Photoaffinity labeling of interaction partners. |

| Alkyne | Azide ("Click" Chemistry) | Covalent (Triazole) | High efficiency and bioorthogonality. | Two-step metabolic or cellular labeling.[20] |

Key Experimental Protocols & Workflows

Protocol: Preparation of PEGylated Liposomes via Thin-Film Hydration

-

Lipid Mixture Preparation: In a round-bottom flask, dissolve the primary lipid (e.g., DSPC), cholesterol, and the functionalized PEG-lipid (e.g., mPEG2000-DSPE) in a chloroform/methanol solvent mixture. A typical molar ratio is 56:38:5 (HSPC:Chol:mPEG2000-DSPE for Doxil®).[14]

-

Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This results in a thin, dry lipid film on the flask's inner surface.

-

Hydration: Add an aqueous buffer (which may contain the drug to be encapsulated) to the flask. Hydrate the lipid film by gentle agitation above the lipid's phase transition temperature. This causes the lipids to self-assemble into multilamellar vesicles (MLVs).

-

Size Reduction: To create small unilamellar vesicles (SUVs) of a defined size (e.g., ~100 nm), subject the MLV suspension to sonication or, more commonly, extrusion through polycarbonate membranes with a specific pore size.

-

Purification: Remove any unencapsulated drug or material by size exclusion chromatography or dialysis.

-

Characterization: Analyze the resulting liposomes for size distribution (using Dynamic Light Scattering), zeta potential, and encapsulation efficiency.

Workflow: Photoaffinity Labeling to Identify Lipid-Protein Interactions

This workflow outlines the process of using photoactivatable lipids to discover which proteins interact with a specific lipid in a cellular context.

Workflow: SPR Analysis of a Membrane Interaction using Biotinylated Vesicles

This workflow demonstrates how biotinylated lipids are used to create a model membrane surface for studying the binding kinetics of an analyte (e.g., a peripheral membrane protein) in real-time.

Functional Lipids in Signaling Pathways

Functionalized lipids are not only tools but also mimics of key signaling molecules. Phosphoinositides, for example, are critical signaling lipids that recruit effector proteins to the membrane.

Simplified PI3K Signaling Pathway

The phosphorylation of PI(4,5)P₂ to PI(3,4,5)P₃ by PI3-Kinase creates a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as the kinase Akt, thereby initiating downstream signaling cascades.

Conclusion and Future Outlook

Functionalized lipids have fundamentally transformed the study of cell membranes, moving from static models to dynamic, real-time investigations in living cells. They provide the molecular-level resolution needed to dissect complex processes like signal transduction, membrane trafficking, and drug-membrane interactions. The continued development of novel functional moieties—including new fluorophores with improved photophysics, more efficient and specific photo-crosslinkers, and a wider array of bioorthogonal "click" handles—will further expand this powerful toolkit. As research moves towards a more systemic understanding of the cell, the ability to selectively label and manipulate individual lipid species will be more critical than ever, promising new insights into disease mechanisms and paving the way for the next generation of targeted therapeutics and nanomedicines.[18]

References

- 2. Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin: In Vitro Characterization and In Vivo Pharmacokinetic and Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. BODIPY | AAT Bioquest [aatbio.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PEG length effect of peptide-functional liposome for blood brain barrier (BBB) penetration and brain targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biochempeg.com [biochempeg.com]

- 12. mdpi.com [mdpi.com]

- 13. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nicoyalife.com [nicoyalife.com]

- 16. Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Effects of poly(ethylene glycol) (PEG) chain length of PEG-lipid on the permeability of liposomal bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic World of N-succinyl Phosphatidylethanolamine: A Technical Guide to its Biosynthesis and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-succinyl phosphatidylethanolamine (B1630911) (N-succinyl PE) is a derivative of the ubiquitous membrane phospholipid, phosphatidylethanolamine (PE). It belongs to a larger class of lipids known as N-acylphosphatidylethanolamines (NAPEs), which are characterized by an acyl group attached to the primary amine of the ethanolamine (B43304) headgroup. While various NAPEs with long-chain fatty acyl groups are known to occur naturally and participate in cellular signaling, the presence and biosynthesis of N-succinyl PE in biological systems are not well-documented. This technical guide provides a comprehensive overview of the known biosynthesis of NAPEs as a framework for understanding the potential synthesis of N-succinyl PE, discusses its natural occurrence (or lack thereof), and details experimental protocols for its study.

Biosynthesis of N-Acylphosphatidylethanolamines (NAPEs)

The biosynthesis of NAPEs is a crucial step in the production of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. The primary pathway for NAPE synthesis involves the transfer of an acyl group from a donor phospholipid to the amino group of PE.

The key enzymes implicated in this process belong to the phospholipase A/acyltransferase (PLA/AT) family.[1] These enzymes, also known as HRAS-like suppressors (HRASLS), catalyze the transfer of an acyl chain, typically from the sn-1 position of a donor phospholipid like phosphatidylcholine (PC) or PE itself, to the headgroup amine of a PE molecule.[2][3] This reaction is a transacylation, distinct from CoA-dependent acylations.[2]

Two main types of N-acyltransferases have been identified based on their calcium dependency:

-

Ca2+-dependent N-acyltransferase: This activity has been observed in various tissues, but the enzyme responsible has not been fully molecularly characterized.[1]

-

Ca2+-independent N-acyltransferases: The PLA/AT family of enzymes (PLAAT-1 to -5) function as calcium-independent N-acyltransferases.[2]

The general reaction for NAPE biosynthesis is as follows:

Phospholipid (acyl donor) + Phosphatidylethanolamine (PE) → N-Acylphosphatidylethanolamine (NAPE) + Lysophospholipid

While this pathway is established for long-chain fatty acyl groups, there is currently no direct evidence for an analogous enzymatic reaction that specifically utilizes succinyl-CoA to succinylate PE, which would be catalyzed by a putative "succinyl-CoA:phosphatidylethanolamine N-succinyltransferase". The process of protein succinylation is known to occur both enzymatically and non-enzymatically from succinyl-CoA, a key intermediate in the citric acid cycle.[4][5][6] It is conceivable that a similar non-enzymatic reaction could occur with PE, but this remains speculative.

Figure 1: Biosynthesis pathway of N-Acylphosphatidylethanolamine (NAPE).

Natural Occurrence of N-succinyl PE

While a variety of N-acyl PEs with different fatty acyl chains are found in both plants and animals, there is a notable lack of evidence for the natural occurrence of N-succinyl PE in biological tissues.[7][8][9] In plants, NAPEs have been identified in seeds and seedlings of various species, including cotton, soybean, and pea.[7][10] In mammals, NAPEs are precursors to bioactive NAEs and are found in various tissues, with their levels often increasing in response to cellular stress or injury.[8][9]

In contrast, N-succinyl PE is primarily known as a synthetic phospholipid. It is commercially available with various fatty acid compositions, such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (16:0 Succinyl PE) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (18:1 Succinyl PE).[9][11] These synthetic versions are utilized in research, particularly in the creation of pH-sensitive liposomes for drug delivery applications.[1][7] The succinyl group provides a negative charge and pH-sensitive properties to the liposomes.[1][7]

Quantitative Data

Due to the apparent absence of N-succinyl PE in natural biological systems, quantitative data on its abundance is not available. For other naturally occurring NAPEs, their concentrations are generally low, constituting a minor fraction of total phospholipids (B1166683). For instance, in mammalian cells, NAPEs represent approximately 0.01% of total phospholipids under normal physiological conditions.[8]

Table 1: Commercially Available Synthetic N-succinyl PE Variants

| Common Name | Full Chemical Name | Molecular Formula | CAS Number |

| This compound | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) | C41H77NNaO11P | 186800-61-3 |

| 18:1 Succinyl PE | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) | C45H81NNaO11P | 111613-33-3 |

Experimental Protocols

The following protocols are for the general analysis of NAPEs and can be adapted for the study of synthetic N-succinyl PE.

Lipid Extraction

A robust lipid extraction is the first critical step for the analysis of NAPEs. The method of Bligh and Dyer is a commonly used procedure.[12]

Protocol: Modified Bligh and Dyer Extraction [12]

-

Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v). For every 1 g of tissue, use 3.8 mL of the solvent mixture.

-

Phase Separation: After homogenization, add 1 mL of chloroform and 1 mL of 0.07 M KCl to the mixture to induce phase separation.

-

Centrifugation: Centrifuge the sample at 1,400 x g for 10 minutes to separate the phases.

-

Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids.

-

Re-extraction: Re-extract the upper aqueous phase and the protein pellet with 2 mL of chloroform. Centrifuge again and combine the lower organic phases.

-

Drying: Evaporate the pooled organic phase to dryness under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis (e.g., chloroform:methanol 2:1 for TLC, or a solvent compatible with HPLC-MS).

Thin-Layer Chromatography (TLC)

TLC is a valuable technique for the separation and qualitative analysis of phospholipid classes.

Protocol: TLC for NAPE Separation [13][14]

-

Plate Preparation: Use silica (B1680970) gel 60 TLC plates. Pre-wash the plates by developing them in chloroform:methanol (1:1, v/v) and air-dry.

-

Sample Application: Spot the lipid extract onto the origin of the TLC plate.

-

Development: Develop the plate in a TLC tank containing a solvent system of chloroform:methanol:ammonium hydroxide (B78521) (65:25:4, v/v/v).

-

Visualization: After development, dry the plate and visualize the lipid spots using iodine vapor or specific spray reagents.

-

Iodine Vapor: Place the plate in a tank with iodine crystals to visualize all lipids as brown spots.

-

Ninhydrin (B49086) Spray: To specifically detect lipids with free amino groups (like PE), spray the plate with a 0.2% ninhydrin solution in ethanol (B145695) and heat at 100-110°C for 5-10 minutes. NAPEs will not react with ninhydrin due to the acylated amino group.

-

Phosphorus Spray: To detect all phosphorus-containing lipids, use a molybdenum blue spray reagent.

-

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the separation and quantification of different NAPE molecular species, often coupled with a mass spectrometer.

Protocol: Normal-Phase HPLC for NAPE Separation [15][16]

-

Column: Silica or diol-based column.

-

Mobile Phase: A gradient of non-polar and polar solvents. A common system is a gradient of hexane/isopropanol and isopropanol/water.

-

Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used for detection.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification and quantification of specific NAPE molecular species.[12][17][18]

-

Ionization: Electrospray ionization (ESI) is commonly used for the analysis of phospholipids.

-

Analysis: High-resolution mass spectrometry can provide accurate mass measurements for formula determination. Tandem mass spectrometry (MS/MS) is used to fragment the parent ion to obtain structural information, such as the fatty acid composition of the glycerol (B35011) backbone and the N-acyl chain.

Figure 2: General experimental workflow for the analysis of N-succinyl PE.

Conclusion

N-succinyl phosphatidylethanolamine remains a molecule of significant interest primarily within the realm of synthetic lipid chemistry and its applications in drug delivery systems. While the broader class of N-acylphosphatidylethanolamines has established biosynthetic pathways and natural occurrences, direct evidence for the endogenous production and presence of N-succinyl PE in biological systems is currently lacking. Future research may yet uncover a novel enzymatic pathway for its synthesis or its presence in specific organisms or under particular physiological conditions. For now, the study of N-succinyl PE relies on the adaptation of well-established analytical techniques for phospholipids, providing a robust framework for its characterization in various experimental contexts. Researchers and drug development professionals should be mindful of its synthetic origin when incorporating it into their studies.

References

- 1. liposomes.ca [liposomes.ca]

- 2. mdpi.com [mdpi.com]

- 3. Identification of the kinetic mechanism of succinyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Succinyl-CoA - Wikipedia [en.wikipedia.org]

- 5. babraham.ac.uk [babraham.ac.uk]

- 6. The dawn of succinylation: a posttranslational modification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-succinyldioleoylphosphatidylethanolamine: structural preferences in pure and mixed model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Post-translational modulation of cell signalling through protein succinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. avantiresearch.com [avantiresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of N-succinyl-chitosan as a systemic long-circulating polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. avantiresearch.com [avantiresearch.com]

- 15. scribd.com [scribd.com]

- 16. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]

- 17. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mass Spectrometry for Metabolomics | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

An In-depth Technical Guide to Headgroup Modified Phospholipids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of headgroup modified phospholipids (B1166683), covering their synthesis, characterization, and applications in research and drug development. It is designed to be a practical resource, offering detailed experimental protocols, comparative data, and visual representations of key concepts.

Introduction to Headgroup Modified Phospholipids

Phospholipids are amphipathic molecules that form the fundamental building blocks of cellular membranes. They consist of a hydrophilic "head" group and two hydrophobic "tail" groups.[1] Headgroup modified phospholipids are a class of lipids where the polar headgroup has been chemically altered to introduce new functionalities.[2] This modification is a powerful strategy to tailor the physicochemical properties and biological functions of lipid-based drug delivery systems, such as liposomes.[2]

By altering the headgroup, researchers can control various aspects of liposome (B1194612) behavior, including:

-

Solubility and Stability: Modifications can enhance the stability of liposomes in biological fluids.

-

Surface Charge: The introduction of charged moieties can influence interactions with cells and proteins.

-

Targeting: The attachment of specific ligands enables targeted delivery to specific cells or tissues.

-

Bio-responsiveness: Incorporating stimuli-responsive groups allows for controlled drug release in response to specific physiological cues.

These modifications can significantly impact the cellular localization, enzyme recognition, protein binding, and signaling pathways of the lipid-based carriers.[2]

Types of Headgroup Modifications

Headgroup modifications can be broadly categorized based on the intended function. Common modifications include the attachment of polymers, charged molecules, and targeting ligands.

PEGylation: The "Stealth" Modification

PEGylation involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the phospholipid headgroup. This creates a hydrophilic shield on the surface of the liposome, which provides several advantages:

-

Prolonged Circulation Time: The PEG layer sterically hinders the binding of opsonins (plasma proteins), reducing uptake by the mononuclear phagocyte system (MPS) and thereby extending the circulation half-life of the liposomes in the bloodstream.[3]

-

Improved Stability: The hydrophilic nature of PEG enhances the stability of liposomes in aqueous environments and can prevent aggregation.

-

Reduced Immunogenicity: PEGylation can mask the liposome surface from the immune system, reducing immunogenic responses.

The length of the PEG chain and the density of PEGylated lipids on the liposome surface are critical parameters that influence these properties.

Charge Modification: Cationic and Anionic Lipids

Modifying the surface charge of liposomes by incorporating phospholipids with charged headgroups can significantly influence their interaction with biological systems.

-

Cationic Lipids: These lipids possess a net positive charge at physiological pH. They are widely used for the delivery of negatively charged molecules like nucleic acids (DNA and RNA). The positive charge facilitates the condensation of nucleic acids and promotes interaction with the negatively charged cell membrane, leading to cellular uptake.

-

Anionic Lipids: These lipids carry a net negative charge. The incorporation of anionic phospholipids can improve the stability of liposomes and has been shown to influence their interaction with certain cell types and proteins.[4]

Targeting Ligands: For Precision Delivery

To enhance the specificity of drug delivery, targeting ligands can be conjugated to the headgroup of phospholipids. These ligands bind to specific receptors that are overexpressed on the surface of target cells, leading to receptor-mediated endocytosis of the liposome. Common targeting ligands include:

-

Antibodies and Antibody Fragments: Offer high specificity for their target antigens.

-

Peptides: Smaller than antibodies, they can be designed to bind to a variety of receptors. The RGD (arginine-glycine-aspartic acid) peptide, for example, targets integrin receptors that are often overexpressed on tumor cells.

-

Vitamins: Folic acid is a common targeting ligand as the folate receptor is overexpressed in many types of cancer cells.[5]

-

Aptamers: These are single-stranded DNA or RNA molecules that can be selected to bind to specific targets with high affinity and specificity.

Bio-responsive Modifications: Smart Drug Delivery